Ertugliflozin is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), a protein responsible for glucose reabsorption in the kidneys. [, , , , , ] Its primary function in scientific research is to investigate glucose regulation, particularly in the context of type 2 diabetes mellitus (T2DM). [, , , , ]
Glucose Regulation: Ertugliflozin's ability to induce glucosuria makes it a key player in studies examining renal glucose handling and its contribution to overall glucose homeostasis. [, , , ]
Diabetic Kidney Disease: Research utilizes Ertugliflozin to explore its potential renoprotective effects in diabetic kidney disease models. [, ] Studies investigate its impact on glomerular integrity, podocyte preservation, and albuminuria reduction. []
Cardiovascular Effects: Research on Ertugliflozin explores its potential impact on cardiovascular health in T2DM, particularly its effects on blood pressure, heart failure, and associated biomarkers. [, , ]
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6